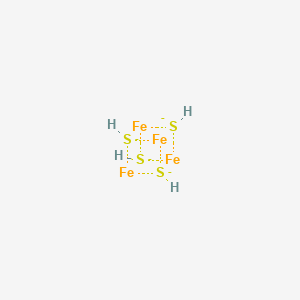
IronSULFUR CLUSTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetra-mu3-sulfido-tetrairon(0) is a tetra-mu3-sulfido-tetrairon.
Applications De Recherche Scientifique
Biological Functions
Electron Transfer and Enzyme Catalysis
Iron-sulfur clusters are primarily known for their role in electron transfer reactions. They facilitate the movement of electrons within various enzymatic pathways, which is vital for cellular respiration and photosynthesis. For example, iron-sulfur clusters are integral to the functioning of mitochondrial respiratory complexes and various enzymes involved in metabolic pathways .
Biological Regulation
Beyond their catalytic functions, iron-sulfur clusters also participate in regulatory mechanisms within cells. They can influence gene expression and cellular signaling pathways by acting as sensors for oxidative stress and other metabolic changes . This regulatory role is particularly significant in the context of cancer, where iron-sulfur cluster metabolism can affect tumor growth and cell death mechanisms .
Cancer Therapy
Recent studies have highlighted the potential of targeting iron-sulfur clusters in cancer treatment. These clusters are involved in several processes that can influence tumorigenesis, including oxidative stress response and metabolic regulation. For instance, modulating iron-sulfur cluster activity has been proposed as a therapeutic strategy to enhance the efficacy of existing cancer treatments by selectively disrupting cancer cell metabolism while sparing normal cells .
Case Study: Iron-Sulfur Clusters in Cancer Cells
A study demonstrated that manipulating iron-sulfur cluster metabolism could lead to increased ferroptosis (a form of regulated cell death) in cancer cells. This approach showed promise in reducing tumor growth by exploiting the differences in iron metabolism between malignant and non-malignant cells .
Biotechnological Applications
Iron-sulfur clusters are utilized in various biotechnological applications due to their catalytic properties. They are key components in synthetic biology, where they can be engineered into proteins to create novel enzymatic functions.
Synthetic Biology
Research into synthetic iron-sulfur clusters has opened avenues for developing new biocatalysts capable of performing complex chemical transformations under mild conditions. These engineered proteins can be used in industrial processes, such as biofuel production or the synthesis of pharmaceuticals .
Environmental Applications
Iron-sulfur clusters also play a role in environmental science, particularly in bioremediation efforts. Certain bacteria utilize these clusters to degrade pollutants through redox reactions, highlighting their potential for cleaning up contaminated environments.
Case Study: Bioremediation Using Iron-Sulfur Clusters
Research has shown that specific microbial communities can metabolize heavy metals and organic pollutants through iron-sulfur cluster-mediated processes. This application not only helps in pollutant degradation but also contributes to nutrient cycling within ecosystems .
Data Tables
Propriétés
Numéro CAS |
123921-02-8 |
|---|---|
Formule moléculaire |
Fe4H4S4-4 |
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
Clé InChI |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
SMILES canonique |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Synonymes |
altro-2-Octulose, 1,4,8-trideoxy-6,7-O-(1-methylethylidene)-5-O-(phenylmethyl)-, dimethyl acetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















